(Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine
Description
(Z)-4-Methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine is a thiazole-derived compound featuring a hydrazono group substituted with a naphthalene moiety. Thiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-methyl-5-(naphthalen-1-yldiazenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-9-13(19-14(15)16-9)18-17-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPYBFZUSMLNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article provides a detailed overview of the biological activity associated with this specific compound, drawing on various research findings, case studies, and data tables.
Chemical Structure and Synthesis
The compound features a thiazole ring substituted with a hydrazone group derived from naphthalene. The synthesis typically involves the condensation of thiazole derivatives with hydrazones, utilizing various reagents and conditions to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 4.57 ± 0.85 | Apoptosis via Bcl-2 inhibition |
| HCT-116 (colon cancer) | 2.31 ± 0.43 | Apoptosis via Bcl-2 inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Many thiazole derivatives inhibit matrix metalloproteinases and kinases, which are crucial in cancer progression.
- Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), leading to cell death in cancer cells.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
A notable study evaluated the anticancer effects of a series of thiazole hydrazones, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine have shown effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). In a study evaluating the structure-activity relationship (SAR), modifications to the thiazole ring enhanced antibacterial efficacy, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest. A notable study reported that thiazole derivatives exhibited significant cytotoxicity at concentrations above 10 µM, indicating their potential as anticancer agents .
Case Study on Antibacterial Efficacy
A recent investigation assessed the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The study found that this compound demonstrated significant activity against MRSA strains, with MIC values lower than those of traditional antibiotics like linezolid. This highlights the compound's potential for development into new antibacterial therapies .
Case Study on Cytotoxic Effects
In a comparative study focusing on various sulfonamide derivatives, this compound showed remarkable reductions in cell viability across different cancer cell lines. The study noted that the compound's structural features were critical in mediating its cytotoxic effects, warranting further investigation into its therapeutic applications .
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-4-methyl-5-(2-(naphthalen-1-yl)hydrazono)thiazol-2(5H)-imine, and how can reaction conditions be controlled to improve yield?
- Methodology :
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Step 1 : Condensation of naphthalen-1-yl hydrazine with a thiazol-2(5H)-imine precursor under reflux in 1,4-dioxane or acetic acid, catalyzed by piperidine or sodium acetate .
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Step 2 : Monitor reaction progression via TLC (e.g., ethyl acetate/hexane, 20:80) to isolate intermediates .
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Step 3 : Acidify the mixture with ice/water to precipitate the product, followed by recrystallization (e.g., ethanol or DMF-acetic acid) .
- Key Parameters :
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Temperature: Reflux (~80–100°C) for 5–7 hours .
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Catalysts: Piperidine enhances imine formation; sodium acetate stabilizes acidic conditions .
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Yield Optimization: Adjust molar ratios (e.g., 1:1.2 for hydrazine:thiazole) to minimize by-products .
Reagent Role Typical Concentration 1,4-dioxane Solvent 20–30 mL/mmol Piperidine Catalyst 0.5–1.0 mL per 10 mmol Sodium acetate Buffer 2–3 equiv. relative to substrate
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
- Analytical Techniques :
- ¹H NMR : Look for diagnostic imine proton signals at δ 8.5–9.5 ppm and coupling constants (J > 10 Hz for trans-configuration; Z-configuration typically shows lower J) .
- IR Spectroscopy : Confirm C=N stretching at ~1600–1650 cm⁻¹ and N–H stretches at ~3200–3400 cm⁻¹ .
- X-ray Crystallography : Resolve spatial arrangement of substituents around the C=N bond .
- Contradictions : Discrepancies between NMR and IR data may arise due to tautomerism; use NOESY to confirm spatial proximity of substituents .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Protocols :
- Cytotoxicity : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with 48–72 hr exposure. Include CHS-828 as a positive control .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Data Interpretation :
- IC₅₀ values <50 µM suggest significant activity; compare selectivity ratios (normal vs. cancer cells, e.g., WI-38 fibroblasts) .
Advanced Research Questions
Q. How can computational docking predict the binding affinity of this compound to pharmacological targets (e.g., kinases)?
- Workflow :
- Target Preparation : Retrieve protein structures (PDB ID, e.g., 1ATP for Aurora kinase). Remove water and add polar hydrogens .
- Ligand Preparation : Optimize geometry using DFT (B3LYP/6-31G*) and generate .pdbqt files .
- Docking : Use AutoDock Vina with a grid box covering the active site (20 ų). Validate with re-docking (RMSD <2.0 Å) .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Case Study : If the compound shows high activity in HEPG-2 (liver cancer) but not in MCF-7 (breast cancer):
- Mechanistic Probe : Perform transcriptomics to identify differentially expressed genes (e.g., apoptosis regulators) .
- Metabolic Stability : Assess liver microsomal degradation to rule out pharmacokinetic variability .
Q. How does electronic structure analysis (e.g., HOMO-LUMO gaps) inform reactivity in functionalization reactions?
- Method :
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Wavefunction Analysis : Run Multiwfn on DFT-optimized structures to calculate Fukui indices for electrophilic/nucleophilic sites .
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Key Findings :
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High Fukui values at the hydrazone nitrogen suggest susceptibility to alkylation .
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LUMO localization on the thiazole ring predicts reactivity with nucleophiles .
Parameter Value Implication HOMO-LUMO Gap 4.2 eV Moderate stability; photoactive potential Fukui Index (f⁻) 0.15 (C=N) Electrophilic attack site
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
